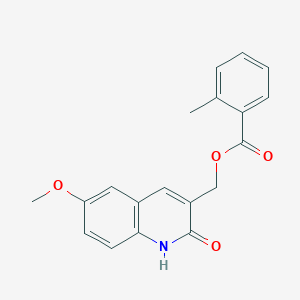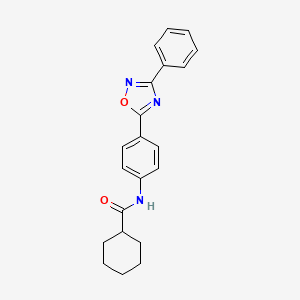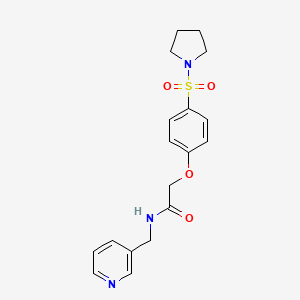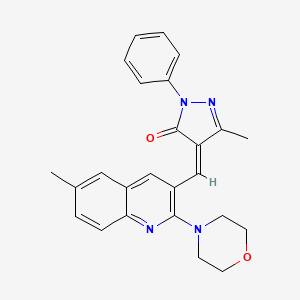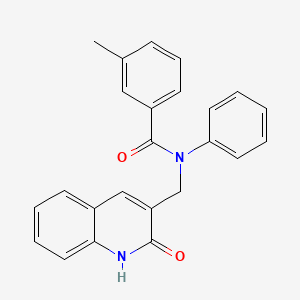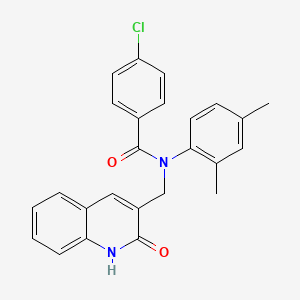
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide, also known as HMQP, is a compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has been shown to interact with various proteins, including ion channels and enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has been shown to have various biochemical and physiological effects. In addition to its potential neuroprotective and anti-inflammatory effects, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has been shown to inhibit the growth of cancer cells and to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide in lab experiments is its ability to selectively interact with specific proteins, which may make it a useful tool for studying various biological processes. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide. One potential area of investigation is the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide-based drugs for the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride, followed by the reaction of the resulting intermediate with propylamine and methoxyamine. This process results in the formation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has been shown to have neuroprotective effects. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
3-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-11-24(22(26)17-9-6-10-19(13-17)27-3)14-18-12-16-8-5-7-15(2)20(16)23-21(18)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBXEHOQCRALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

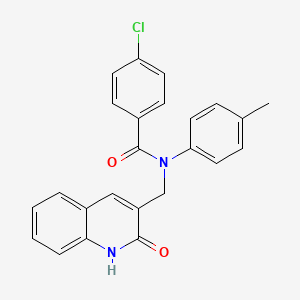

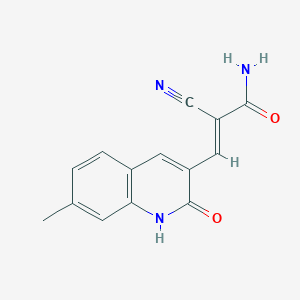

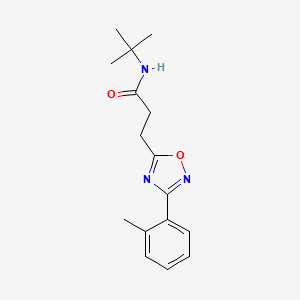

![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)

